4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
Synthesis Analysis
While specific synthesis methods for “4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” are not available, there are general methods for synthesizing pyrimidine derivatives. For instance, one-pot multicomponent reactions involving 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile have been used to yield related compounds .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods : The compound is synthesized through a two-step process from commercially available precursors, serving as an intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Structural Characterization : The structure of synthesized compounds is confirmed through various techniques like high-resolution mass-spectrometry, NMR, and IR spectroscopy, ensuring the accuracy of the chemical composition and structure (Ogurtsov & Rakitin, 2021).
Pharmacological Potential
Catalytic Action in Synthesis : It is used in the nucleophilic aroylation of pyrazolo[3,4-d]pyrimidines, indicating its role in the synthesis of compounds with potential pharmacological activities (Miyashita et al., 1990).
Adenosine Receptor Affinity : Derivatives of this compound have been studied for their affinity towards A1 adenosine receptors, demonstrating its relevance in the development of compounds with specific receptor targets (Harden et al., 1991).
Antitumor Activities : Certain derivatives show significant antitumor activities, highlighting its potential use in cancer research and therapy (Xin, 2012).
Other Applications
Herbicidal Activity : Some derivatives exhibit inhibitory activities against specific plants, suggesting its use in developing herbicides (Luo et al., 2017).
Antimicrobial and Anticancer Agents : Compounds synthesized from this chemical have shown potent antimicrobial and anticancer activities, expanding its application in the medical field (Hafez et al., 2016).
Future Directions
While specific future directions for “4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” are not available, there is a general interest in the synthesis of pyrimidine derivatives due to their wide range of biological activities . Therefore, future research may focus on the synthesis of novel pyrimidine derivatives with improved pharmacological activity.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the cell .
Mode of Action
It’s known that pyrazolo[3,4-d]pyrimidines can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .
Biochemical Pathways
Pyrazolo[3,4-d]pyrimidines are often involved in pathways related to cell signaling and regulation .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been known to induce changes in cell signaling, inhibit cell proliferation, and even induce cell death in certain contexts .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
4-chloro-1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-8-3-9(2)5-10(4-8)18-13-11(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYKTCBGIXRDLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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